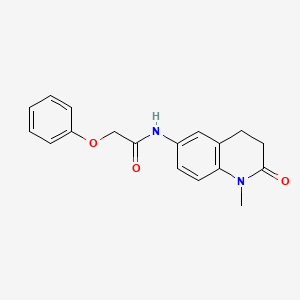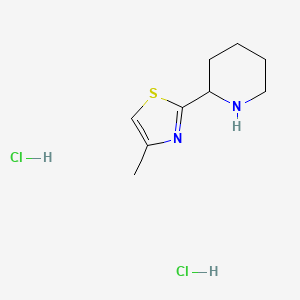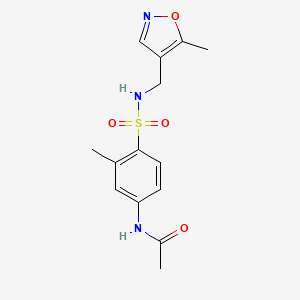
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound could involve the use of quinoline derivatives and pyrrolidin-1-yl . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a chemical moiety that is often used in drug discovery .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a dimethylamino phenyl group, and a pyrrolidin-1-yl methanone group. The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the quinoline nucleus and the pyrrolidin-1-yl group . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
1. Spectroscopic Properties and Quantum Chemistry Calculations
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has applications in the study of electronic absorption, excitation, and fluorescence properties. A study investigated related compounds, focusing on their behavior in solvents of various polarity and hydrogen-bonding abilities. Quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods helped interpret experimental results, revealing insights into the stabilization of structures through hydrogen bonding and the effects on molecular orbitals (Al-Ansari, 2016).
2. Antioxidant Studies
Research on quinazolin derivatives, which are structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, demonstrated significant antioxidant properties. These studies employed techniques like FT-IR and NMR for characterization and revealed that some synthesized compounds showed excellent scavenging capacity against radicals (Al-azawi, 2016).
3. Molecular Reporters for Chemical Analytes
Compounds with a similar molecular structure have been studied for their potential as molecular reporters, useful for signaling chemical analytes. Solvatochromic studies highlighted the efficacy of these compounds in environments with different solvents, emphasizing their utility in sensing applications (Rurack & Bricks, 2001).
4. Anti-Cancer Properties
Studies on quinoline derivatives, closely related to the compound , have shown potential anti-cancer properties. These compounds can form complexes with DNA, inhibit enzymes like DNA topoisomerase II, and potentially induce apoptosis, which are valuable traits for anti-cancer agents (Via et al., 2008).
5. Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been widely studied. X-ray crystallography and molecular modeling are common techniques used in these studies, providing detailed insights into the molecular structure and potential applications of these compounds (Watermeyer, Chibale, & Caira, 2009).
6. Novel Drug Discovery and Development
Compounds structurally similar to (3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been explored in the development of new drugs. Research in this area focuses on enhancing pharmacokinetic profiles, safety, and efficacy, leading to the discovery of promising lead compounds for various therapeutic applications (Auberson et al., 2014).
作用機序
The mechanism of action of this compound could be related to its quinoline nucleus. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)18-9-3-7-17(14-18)22(26)25-13-11-19(15-25)27-20-10-4-6-16-8-5-12-23-21(16)20/h3-10,12,14,19H,11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXVBUXCNCVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)
methanone](/img/structure/B2467152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)
![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)


